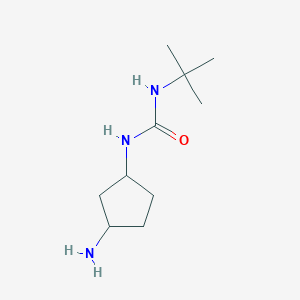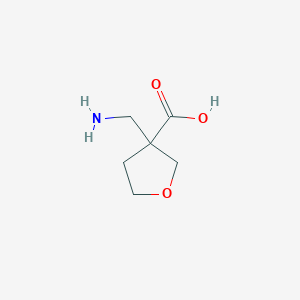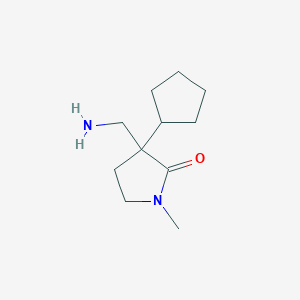![molecular formula C10H18O B13202646 6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)
6-Isopropyl-1-oxaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(propan-2-yl)-1-oxaspiro[25]octane is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)-1-oxaspiro[2.5]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the annulation of cyclopentane or four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the desired compound .
Industrial Production Methods
Industrial production of 6-(propan-2-yl)-1-oxaspiro[2.5]octane may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize cost-effective reagents and optimized reaction conditions to facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(propan-2-yl)-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify the existing structure.
Reduction: Reducing agents can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(propan-2-yl)-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with unique physical and chemical properties.
Wirkmechanismus
The mechanism by which 6-(propan-2-yl)-1-oxaspiro[2.5]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and produce desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile: This compound shares a similar spirocyclic structure but differs in functional groups and applications.
2-azaspiro[3.4]octane: Another spirocyclic compound with different ring sizes and nitrogen incorporation.
Uniqueness
6-(propan-2-yl)-1-oxaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
6-propan-2-yl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C10H18O/c1-8(2)9-3-5-10(6-4-9)7-11-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
UCARVWSQGFDWGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC2(CC1)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)
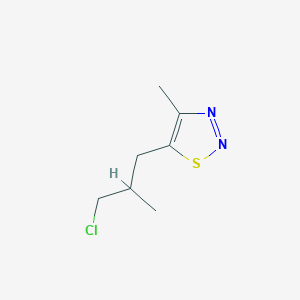
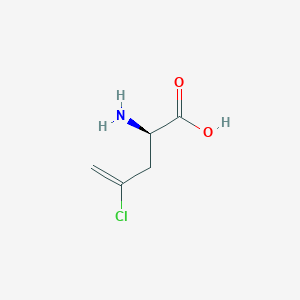
![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)
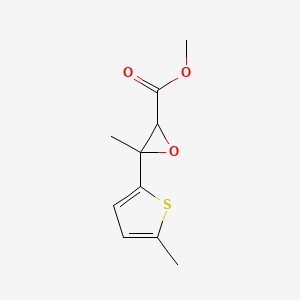
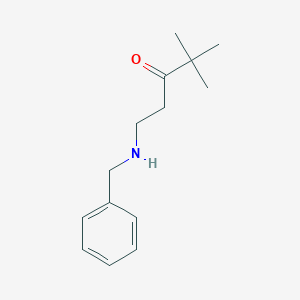
![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B13202603.png)
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
